molecular formula C10H13BrClNO2 B6604093 methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride CAS No. 2738911-91-4

methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride

Cat. No.: B6604093
CAS No.: 2738911-91-4
M. Wt: 294.57 g/mol
InChI Key: VVJMRUPTMFHNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride (CAS: 42718-20-7) is a halogenated aromatic compound with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . Structurally, it consists of a 4-bromophenyl group attached to a methylamino-acetate backbone, protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the preparation of chiral amino acid derivatives and bioactive molecules. Its bromine substituent enhances lipophilicity, which can influence binding affinity in drug-receptor interactions .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(methylamino)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-3-5-8(11)6-4-7;/h3-6,9,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJMRUPTMFHNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Br)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}BrClN\O2_{2}
  • Molecular Weight : Approximately 292.58 g/mol

The presence of the bromine atom on the phenyl ring is crucial for its biological activity, influencing its interaction with various molecular targets.

The compound's mechanism of action involves interactions with specific enzymes and receptors, modulating biological pathways. The bromophenyl group enhances binding affinity to these targets, which can lead to alterations in cellular signaling and metabolic processes. Its role as a biochemical probe is particularly noted in enzyme-substrate interaction studies, where it aids in understanding molecular mechanisms underlying various biological functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In a study examining various monomeric alkaloids, compounds similar to this one demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi:

  • Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
    • Bacillus subtilis: 4.69 to 22.9 µM
    • Staphylococcus aureus: 5.64 to 77.38 µM
    • Escherichia coli: 2.33 to 156.47 µM
  • Antifungal Activity : Effective against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Anti-inflammatory and Anticancer Potential

The compound is also being explored for its anti-inflammatory and anticancer properties. As an intermediate in the synthesis of pharmaceutical compounds, it has shown promise in developing drugs targeting inflammatory pathways and tumor progression mechanisms. For instance, derivatives of similar structures have been linked to apoptosis induction in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Antibacterial Efficacy Study : A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains. The results indicated that modifications in the bromophenyl group significantly influenced antibacterial potency, emphasizing structure-activity relationships (SAR) in drug design.
  • Apoptosis Induction in Cancer Cells : Research involving derivatives of this compound demonstrated enhanced caspase-3 activity in breast cancer cell lines at low concentrations (1 µM), indicating its potential role as an apoptosis-inducing agent .

Research Findings Summary Table

Activity Target/Organism MIC (µM) Study Reference
AntibacterialBacillus subtilis4.69 - 22.9
AntibacterialStaphylococcus aureus5.64 - 77.38
AntifungalCandida albicans16.69 - 78.23
Apoptosis InductionMDA-MB-231 cellsEffective at 1 µM

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential in drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at low concentrations (as low as 1 μM). It enhances caspase-3 activity, indicating its role in programmed cell death .
  • Mechanistic Insights : The compound disrupts microtubule assembly at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent. Molecular docking studies show effective binding to the colchicine-binding site on tubulin, which may explain its anticancer effects.

Biochemistry

In biochemical studies, this compound is utilized to explore enzyme-substrate interactions and protein-ligand binding.

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biochemical pathways, impacting cellular proliferation and apoptosis.
  • Receptor Modulation : The compound interacts with various receptors influencing signaling pathways that regulate cell growth and survival.

Industrial Applications

Methyl 2-(4-bromophenyl)-2-(methylamino)acetate hydrochloride is also used as an intermediate in the synthesis of more complex organic molecules and specialty chemicals.

In Vitro Studies

A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.

Pharmacokinetic Profiles

In silico studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, indicating its potential for further development as an anticancer agent.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Derivatives

Compound Name Substituent (X) Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
Methyl 2-(4-bromophenyl)-2-(methylamino)acetate HCl Br para C₉H₁₁BrClNO₂ 280.55 42718-20-7 Pharmaceutical intermediate
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl F para C₉H₁₁FClNO₂ 235.65 1391528-74-7 Chiral building block for APIs
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl Cl ortho C₉H₁₁Cl₂NO₂ 244.10 141109-13-9 Intermediate in peptide synthesis
Methyl 2-(3-fluorophenyl)-2-(methylamino)acetate HCl F meta C₁₀H₁₃ClFNO₂ 233.67 2680527-81-3 Under investigation for CNS targets

Key Observations :

  • Lipophilicity : The bromine substituent confers higher logP values (estimated ~2.5) compared to fluorine analogs (logP ~1.8), impacting membrane permeability .
  • Stereochemical Utility : The (S)-enantiomer of the 4-fluoro derivative is prioritized in asymmetric synthesis due to its relevance in bioactive molecules .

Positional Isomers and Functional Group Variants

Table 2: Positional and Functional Group Variations

Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) CAS Number Notes References
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate HCl Bromine at ortho position C₁₀H₁₃BrClNO₂ 294.58 EN300-26869426 Reduced steric hindrance vs. para isomer
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate HCl CF₃ group (strongly electron-withdrawing) C₁₁H₁₃ClF₃NO₂ 283.68 2639408-57-2 Enhanced metabolic stability
Methyl 1-(methylamino)cyclobutanecarboxylate HCl Cyclobutane backbone C₇H₁₄ClNO₂ 179.64 N/A Used in spirocyclic drug discovery

Key Observations :

  • Steric Effects : Ortho-substituted bromine (e.g., 2-bromophenyl) may induce steric clashes in enzyme-binding pockets compared to the para-substituted parent compound .
  • Trifluoromethyl Utility : The CF₃ group in the 4-(trifluoromethyl)phenyl analog improves resistance to oxidative metabolism, extending half-life in vivo .
  • Backbone Flexibility: Cyclobutane-containing analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl) are explored for constrained geometries in kinase inhibitors .

Preparation Methods

Bromination of 2-Methyl-2-Phenylpropanoic Acid

The synthesis typically begins with the bromination of 2-methyl-2-phenylpropanoic acid, a reaction optimized for regioselectivity and purity. Under acidic or neutral aqueous conditions, bromine (1–2 equivalents) selectively substitutes the para position of the phenyl ring, yielding 2-(4-bromophenyl)-2-methylpropanoic acid with >98% regiochemical purity. For instance, a 275 kg batch reacted with 330 kg bromine in water/sodium bicarbonate produced 190 kg (46.6% yield) of the brominated acid, with only 0.72% ortho-substituted byproduct.

Critical Parameters :

  • Solvent System : Water-based media avoid toxic halogenated solvents (e.g., CCl₄), enhancing industrial viability.

  • pH Control : Maintaining pH 5–7 via sodium bicarbonate minimizes side reactions.

  • Temperature : Reactions conducted at 25–35°C prevent thermal decomposition.

Esterification to Methyl 2-(4-Bromophenyl)-2-Methylpropionate

The brominated acid is esterified using methanol and sulfuric acid under reflux. A toluene-methanol solvent system (2:1 v/v) at 63–67°C for 16 hours achieves >99% conversion to the methyl ester. On a 575 kg scale, this step yielded 480 kg (79%) of methyl 2-(4-bromophenyl)-2-methylpropionate with 99.2% GC purity.

Purification :

  • Distillation : Reduced-pressure distillation (40–50 mbar, 80–90°C) removes residual solvents.

  • Washing : Sequential washes with sodium carbonate and sodium chloride eliminate acidic impurities.

Introduction of the Methylamino Group

Reductive Amination Strategies

The methylamino group is introduced via reductive amination of ketone intermediates. For example, reacting methyl 2-(4-bromophenyl)-2-oxoacetate with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C achieves 70–75% yield.

Reaction Conditions :

  • Stoichiometry : 1.2 equivalents of methylamine ensures complete conversion.

  • Catalyst : 10 mol% acetic acid accelerates imine formation.

Direct Amination of α-Halo Esters

An alternative route involves treating methyl 2-(4-bromophenyl)-2-bromoacetate with methylamine in THF at −20°C. This SN2 reaction proceeds with 85% enantiomeric excess when using chiral phase-transfer catalysts.

Optimization Data :

ParameterValueImpact on Yield
Temperature−20°CPrevents racemization
SolventTHFEnhances nucleophilicity
Catalyst(S)-BINOL-derivedImproves ee to 85%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by bubbling HCl gas through a dichloromethane solution at 0°C. Crystallization from ethanol/ethyl acetate (1:3) yields the final product with >99% purity.

Key Observations :

  • Stoichiometry : 1.1 equivalents HCl prevents over-acidification.

  • Crystallization Solvent : Ethanol/ethyl acetate mixtures reduce co-precipitation of impurities.

Industrial-Scale Process Considerations

Cost-Effective Bromination

Large-scale bromination (e.g., 6875 L water, 660 kg NaHCO₃) uses toluene for extraction, reducing solvent costs by 40% compared to dichloromethane.

Waste Management

  • Bromine Recovery : Spent aqueous phases are treated with NaHSO₃ to convert excess Br₂ to HBr, which is neutralized with NaOH.

  • Solvent Recycling : Toluene and methanol are distilled and reused, achieving 90% recovery.

Analytical Characterization

HPLC Purity Data :

BatchPurity (%)4-Bromo Isomer (%)3-Bromo Isomer (%)
A99.2898.560.72
B99.1298.340.78

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.72 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃).

  • mp : 128–130°C (hydrochloride salt).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Early methods using CCl₄ produced 15–20% ortho-substituted byproducts. Switching to aqueous media reduced this to <1% via enhanced para-directed electrophilic substitution.

Racemization During Amination

Low-temperature conditions (−20°C) and chiral catalysts suppress racemization, preserving enantiopurity.

Emerging Methodologies

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic methyl 2-(4-bromophenyl)-2-(methylamino)acetate in ionic liquids achieves 98% ee, though scalability remains limited.

Continuous-Flow Synthesis

Microreactor systems reduce reaction times from 16 hours to 30 minutes for the esterification step, with 95% yield reported in preliminary trials .

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key AdvantageReference
Reflux in Methanol6897Scalable
Microwave-Assisted8299Reduced time (2 hrs)

Q. Table 2: Biological Activity Screening

Assay TypeTargetIC₅₀ (μM)NotesReference
Enzyme InhibitionMonoamine Oxidase0.12Competitive binding
CytotoxicityHeLa Cells45.2Dose-dependent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.